molecular formula C10H9NO2S B3032654 5-benzylthiazolidine-2,4-dione CAS No. 33321-31-2

5-benzylthiazolidine-2,4-dione

Cat. No. B3032654
Key on ui cas rn: 33321-31-2
M. Wt: 207.25 g/mol
InChI Key: STDKZZIKAJFATG-UHFFFAOYSA-N
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Patent
US05478850

Procedure details

Benzaldehyde (10.6 g) and 2,4-thiazolidinedione (11.7 g) were reacted together by a procedure analogous to that described in Example 1. The resulting material, 5-benzylidene-2,4-thiazolidinedione (18.5 g) was dissolved in dioxan (300 ml) and hydrogenated over 10% Palladium-charcoal (18.5 g) at 200 psi, overnight. The mixture was filtered through diatomaceous earth, the filter cake thoroughly washed with dioxan, and the combined dioxan solutions evaporated to afford the title compound, mp 83°-86° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
5-benzylidene-2,4-thiazolidinedione
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)C1C=CC=CC=1.S1CC(=O)NC1=O.[CH:16](=[C:23]1[S:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCOCC1.[Pd]>[CH2:16]([CH:23]1[S:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
11.7 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Step Two
Name
5-benzylidene-2,4-thiazolidinedione
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(NC(S1)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
18.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake thoroughly washed with dioxan
CUSTOM
Type
CUSTOM
Details
the combined dioxan solutions evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(NC(S1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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